molecular formula C9H10FN3 B2993903 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene CAS No. 2126143-82-4

1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene

Cat. No.: B2993903
CAS No.: 2126143-82-4
M. Wt: 179.198
InChI Key: SCJMFBIKLONPHQ-SSDOTTSWSA-N
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Description

1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene is an organic compound characterized by its molecular formula C9H10FN3. This compound features a benzene ring substituted with a fluorine atom, a methyl group, and an azidoethyl group in the R configuration. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials and the study of biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbenzene with an azidoethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques are employed to ensure efficient production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted benzene derivatives.

Mechanism of Action

The mechanism by which 1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its reactivity, allowing it to participate in click chemistry reactions, which are widely used in bioconjugation and drug discovery.

Comparison with Similar Compounds

1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene is compared with other similar compounds, such as 1-[(1R)-1-azidoethyl]-2-methylbenzene and 1-[(1R)-1-azidoethyl]-4-fluorobenzene. While these compounds share structural similarities, the presence of the fluorine atom in this compound imparts unique chemical and physical properties, making it distinct in its applications and reactivity.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and material science. Understanding its preparation methods, chemical reactions, and applications is essential for advancing its use in various fields.

Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-6-5-8(10)3-4-9(6)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMFBIKLONPHQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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